
Palmitoleic Acid-d14
Overview
Description
Palmitoleic Acid-d14, also known as (9Z)-hexadec-9-enoic acid-d14, is a deuterium-labeled version of palmitoleic acid. It is a 16-carbon omega-7 monounsaturated fatty acid. The deuterium labeling makes it particularly useful in research applications, especially in studies involving metabolic pathways and lipidomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Palmitoleic Acid-d14 can be synthesized through the hydrogenation of palmitoleic acid using deuterium gas. The process involves the replacement of hydrogen atoms with deuterium atoms. This reaction typically requires a catalyst such as palladium on carbon and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound involves the large-scale hydrogenation of palmitoleic acid using deuterium gas. The process is similar to the laboratory synthesis but is scaled up to meet industrial demands. The reaction conditions are optimized to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized lipid species.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized lipid species.
Reduction: Saturated fatty acids.
Substitution: Substituted fatty acids with different functional groups.
Scientific Research Applications
Metabolic Research Applications
Palmitoleic Acid-d14 is instrumental in lipidomics, the study of cellular lipid profiles. It helps researchers understand how fatty acids influence metabolic pathways.
Lipid Metabolism Studies
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Case Study: Obesity and Insulin Sensitivity
A study conducted on participants with varying levels of obesity utilized this compound to measure the relationship between palmitoleate concentrations and insulin sensitivity. The findings suggested that higher levels of palmitoleate were associated with improved insulin sensitivity, indicating its potential role in metabolic health . - Data Table: Effects of Palmitoleic Acid on Lipid Profiles
Cancer Research Applications
This compound has been utilized in studies investigating its anti-tumor properties.
Cardiovascular Health Applications
This compound has also been studied for its effects on cardiovascular diseases.
Anti-inflammatory Properties
Mechanism of Action
Palmitoleic Acid-d14 exerts its effects through several molecular targets and pathways:
Activation of PPAR-alpha: Palmitoleic acid activates peroxisome proliferator-activated receptor alpha, which plays a crucial role in lipid metabolism and energy homeostasis.
Anti-inflammatory Effects: It reduces the expression of pro-inflammatory cytokines and enhances insulin sensitivity.
Lipid Metabolism: It influences the synthesis and breakdown of lipids, thereby regulating lipid homeostasis.
Comparison with Similar Compounds
Oleic Acid: An omega-9 monounsaturated fatty acid with similar metabolic effects but different structural properties.
Linoleic Acid: An omega-6 polyunsaturated fatty acid with distinct roles in inflammation and cell signaling.
Stearic Acid: A saturated fatty acid with different physical and chemical properties.
Uniqueness of Palmitoleic Acid-d14:
Deuterium Labeling: The presence of deuterium atoms makes it a valuable tool in research for tracing metabolic pathways and studying lipid dynamics.
Omega-7 Fatty Acid: Its unique position as an omega-7 fatty acid gives it distinct biological roles compared to omega-6 and omega-9 fatty acids.
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique properties and mechanisms of action make it a valuable tool for understanding lipid metabolism and developing therapeutic strategies.
Biological Activity
Palmitoleic acid-d14, a deuterated form of palmitoleic acid (16:1n-7), has garnered attention for its biological activities, particularly in metabolic regulation and inflammation. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various health conditions, and relevant research findings.
Overview of Palmitoleic Acid
Palmitoleic acid is a monounsaturated fatty acid that plays a crucial role in lipid metabolism. It is synthesized from palmitic acid through the action of stearoyl-CoA desaturase-1. The deuterated form, this compound, is used in research to trace metabolic pathways and understand the biological impacts of this fatty acid without interference from natural isotopes.
Palmitoleic acid acts as a lipokine , a type of signaling molecule that regulates metabolic processes across different tissues. Its primary mechanisms include:
- Insulin Sensitization : Palmitoleic acid enhances insulin signaling pathways, which improves glucose uptake in adipose tissue and skeletal muscle. Studies have shown that it activates key proteins such as GLUT-4 and AMPK, leading to increased glucose metabolism .
- Anti-inflammatory Effects : This fatty acid exhibits significant anti-inflammatory properties by modulating cytokine production and reducing the activation of inflammatory pathways in macrophages . It has been associated with decreased levels of pro-inflammatory markers and improved lipid profiles in various animal models.
Case Studies and Experimental Evidence
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Animal Models :
- In high-fat diet-fed mice, administration of palmitoleic acid improved insulin sensitivity and reduced dyslipidemia. Specifically, it enhanced glucose uptake and lipolysis through PPARα activation .
- A study on LDL receptor knockout mice indicated that palmitoleic acid supplementation led to a significant reduction in atherosclerotic plaque area (~45%) and improved metabolic parameters such as triglycerides and glucose metabolism .
- Cellular Studies :
- Human Studies :
Data Table: Summary of Biological Effects
Q & A
Basic Research Questions
Q. How can Palmitoleic Acid-d14 be accurately detected and quantified in biological samples?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) with deuterium-specific detection protocols. For tissue samples, apply lipid extraction methods like Folch’s chloroform-methanol protocol , followed by methyl ester derivatization to enhance volatility for GC-MS. Calibrate with deuterated internal standards (e.g., this compound) to correct for matrix effects. Ensure baseline separation of cis/trans isomers using polar capillary columns (e.g., CP-Sil 88) to avoid co-elution artifacts .
Q. What experimental designs are suitable for studying this compound’s role in lipid metabolism?
- Methodological Answer : Employ controlled dietary interventions in animal models (e.g., mice fed deuterium-labeled diets) to trace endogenous synthesis and exogenous incorporation of this compound. Pair this with knockout models (e.g., SCD1-deficient mice) to isolate enzymatic pathways . In human studies, use cross-sectional or longitudinal cohorts with plasma phospholipid fatty acid profiling, adjusting for covariates like dairy intake, which strongly correlates with trans-palmitoleate levels .
Q. How should isotopic purity and stability of this compound be validated in long-term studies?
- Methodological Answer : Perform nuclear magnetic resonance (NMR) or high-resolution MS to confirm deuterium incorporation at specified positions (e.g., 2,2,3,3,4,4,5,5,6,6,7,7,8,8-d14). Monitor isotopic stability under experimental conditions (e.g., oxidative stress assays) to assess potential hydrogen-deuterium exchange, which may alter kinetic properties .
Advanced Research Questions
Q. How can contradictory findings about Palmitoleic Acid’s role in obesity be resolved?
- Methodological Answer : Design studies differentiating endogenous (SCD1-derived) vs. exogenous (dietary) sources using this compound as a tracer. For example, in adipose tissue, combine stable isotope labeling with transcriptomic profiling to assess lipokine signaling pathways. Contrast results across genetic models (e.g., aP2-deficient mice) and human cohorts stratified by metabolic phenotypes . Validate findings using Mendelian randomization to reduce confounding from endogenous synthesis .
Q. What statistical approaches address variability in desaturase activity measurements involving this compound?
- Methodological Answer : Calculate delta-9 desaturase (D9D) activity using the ratio (this compound + Oleic Acid)/(Palmitic Acid + Stearic Acid) in lipid fractions . Apply multivariate regression to adjust for covariates like alcohol intake, which independently alters hepatic fatty acid biosynthesis . Use sensitivity analyses to test robustness against measurement errors in deuterated compounds .
Q. How do isotopic effects of deuterium in this compound influence experimental outcomes?
- Methodological Answer : Account for kinetic isotope effects (KIEs) in reaction rate studies, as deuterium substitution at carbons 2–8 may slow hydrogen abstraction during β-oxidation or desaturation. Compare results with non-deuterated controls and use computational modeling (e.g., density functional theory) to quantify KIEs in enzyme-substrate interactions .
Q. Data Presentation & Reproducibility
Q. How should tables and figures for this compound studies be formatted to meet journal standards?
- Methodological Answer : Tables must include Roman numeral labeling, self-explanatory titles, and footnotes for abbreviations (e.g., "PA-d14"). For isotopic data, report % deuterium enrichment ± SD. Figures should avoid duplicating tabular data; instead, use scatterplots for dose-response relationships or heatmaps for pathway enrichment analyses .
Q. What protocols ensure reproducibility in this compound tracer studies?
- Methodological Answer : Document storage conditions (−80°C under argon to prevent oxidation), extraction protocols (e.g., Folch method ), and instrument parameters (e.g., MS ionization voltage). Share raw data and analysis scripts via repositories like Zenodo, adhering to FAIR principles .
Q. Contradiction & Validity Analysis
Q. How can trans-palmitoleate’s metabolic benefits be distinguished from confounding factors in cohort studies?
- Methodological Answer : Use stratified analyses to isolate trans-palmitoleate effects from other dairy biomarkers (e.g., pentadecanoic acid). Validate findings in independent cohorts and apply causal inference models (e.g., propensity score matching) to control for lifestyle variables . Replicate in randomized trials with deuterated supplements to establish causality .
Q. What limitations arise when extrapolating this compound findings from mice to humans?
- Methodological Answer : Address species-specific differences in lipid metabolism (e.g., higher SCD1 activity in murine adipose tissue) by cross-validating results in human primary adipocytes. Use multi-omics integration (proteomics/lipidomics) to identify conserved pathways .
Tables for Reference
Properties
IUPAC Name |
(Z)-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriohexadec-9-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7-/i9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECPZKHBENQXJG-VXXNRCPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(/C=C\CCCCCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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